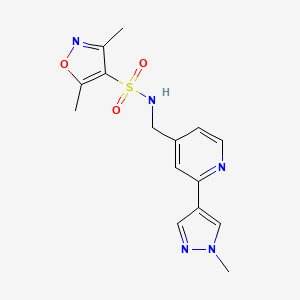

3,5-dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

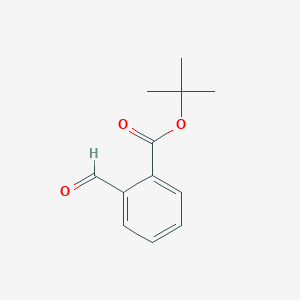

This compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a pyrazole ring, and a sulfonamide group. The presence of these functional groups suggests that this compound could have a variety of chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole and pyrazole rings, and the introduction of the sulfonamide group. One possible method for the synthesis of pyrazole derivatives involves the condensation of acetylacetone and hydrazine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonamide group could make this compound soluble in polar solvents .Applications De Recherche Scientifique

Corrosion Inhibition

Research on pyridine-pyrazole compounds, including those similar in structure to the specified compound, has demonstrated their effectiveness in inhibiting the corrosion of steel in acidic environments. Such compounds act primarily as cathodic inhibitors, with their efficiency increasing with concentration, demonstrating their potential utility in protecting metal surfaces from corrosive damage (Bouklah et al., 2005).

Antibacterial Activity

Sulfonamide derivatives have been synthesized with the aim of creating new antibacterial agents. These compounds have shown promising results in inhibiting the growth of various bacterial strains, highlighting the potential of sulfonamide derivatives in developing new treatments for bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Sulfonamide Hybrids

Sulfonamides form a significant class of drugs due to their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties. Research into sulfonamide hybrids has led to the development of compounds combining sulfonamide with various other pharmacologically active scaffolds, offering a pathway to new therapeutic agents (Ghomashi et al., 2022).

Electronic Effects in Heterodimetallic Complexes

Studies on compounds containing sulfonamide groups have explored their unique electronic effects in optically and magnetically active self-assembled heterodimetallic complexes. These findings underscore the importance of sulfonamide derivatives in the development of materials with potential applications in optics and magnetism (Edder et al., 2000).

Mécanisme D'action

Target of Action

The primary targets of the compound are yet to be identified. The compound is a derivative of pyrazole, which is known for its diverse pharmacological effects . Pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole derivatives interact with their targets, leading to changes in the biological activities of the targets . A molecular docking study conducted on a similar compound justified its potent in vitro antipromastigote activity .

Biochemical Pathways

It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .

Pharmacokinetics

The compound’s predicted boiling point is 3596±520 °C, and its predicted density is 150±01 g/cm3 . These properties may impact the compound’s bioavailability.

Result of Action

It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s melting points were measured employing thermogravimetry – differential scanning calorimetry technique (TG–DSC) with a heating rate of 10°C·min–1 under a nitrogen gas atmosphere . This suggests that temperature and atmospheric conditions can influence the compound’s stability.

Safety and Hazards

Propriétés

IUPAC Name |

3,5-dimethyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3S/c1-10-15(11(2)23-19-10)24(21,22)18-7-12-4-5-16-14(6-12)13-8-17-20(3)9-13/h4-6,8-9,18H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBMPBLSPPUWCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2834905.png)

![N-[1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-3-(3-methoxyphenyl)propanamide](/img/structure/B2834909.png)

![3-{[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B2834912.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2834913.png)

![5-(2-Ethenylsulfonylethyl)-2-oxa-5,9-diazaspiro[3.6]decan-8-one](/img/structure/B2834917.png)

![2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2834920.png)

![Tert-butyl (1S,5R)-6-[(6-bromopyridine-3-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2834922.png)

![4-(4-fluorobenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2834923.png)

![(Z)-13-acetyl-2-benzylidene-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2834926.png)